molecular formula C20H15F4N3O2S B2927216 2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1396767-01-3

2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2927216
CAS No.: 1396767-01-3
M. Wt: 437.41
InChI Key: BCCCASSPHCOERC-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenylthio group attached to a ketone moiety, which is further linked to an azetidine ring substituted with a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is substituted at the 3-position with a 3-(trifluoromethyl)phenyl group. The compound’s molecular formula is deduced as C₂₂H₁₆F₄N₃O₂S, with a molecular weight of approximately 465.44 g/mol (calculated based on structural analogs in –8).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2S/c21-15-4-6-16(7-5-15)30-11-17(28)27-9-13(10-27)19-25-18(26-29-19)12-2-1-3-14(8-12)20(22,23)24/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCASSPHCOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,2,4-oxadiazole ring and an azetidine moiety, which are known for their diverse biological activities. The molecular formula is C18H14F4N2O2SC_{18}H_{14}F_{4}N_{2}O_{2}S, with a molecular weight of approximately 398.37 g/mol.

PropertyValue
Molecular FormulaC18H14F4N2O2S
Molecular Weight398.37 g/mol
CAS Number1166228-20-1

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. The compound has shown promising results in various in vitro assays against different cancer cell lines.

The proposed mechanisms through which this compound exhibits anticancer activity include:

  • Inhibition of key enzymes : It has been reported that oxadiazole derivatives can inhibit enzymes such as human alkaline phosphatase (ALP) and histone deacetylases (HDAC) , which play crucial roles in cancer cell proliferation and survival .
  • Induction of apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, leading to reduced tumor growth .

Case Studies and Research Findings

  • Cell Line Studies : In a study evaluating various oxadiazole derivatives, it was found that certain compounds exhibited IC50 values as low as 0.42μM0.42\mu M against human cancer cell lines . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer potency.
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression. For instance, binding affinities were measured with values around 7.90 kcal mol-7.90\text{ kcal mol}, indicating strong interactions with target enzymes .
  • Comparative Analysis : A comparative analysis of similar compounds revealed that those containing trifluoromethyl groups often exhibited enhanced biological activity compared to their non-trifluoromethyl counterparts . This highlights the importance of functional group positioning in drug design.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits ALP and HDAC
Enzyme InhibitionEffective against human alkaline phosphatase
Binding AffinityStrong interactions with target proteins

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Trifluoromethylphenyl vs. Pyrazine (logP ~2.1) and methyl (logP ~2.8) substituents lower lipophilicity, which may enhance solubility .
  • Azetidine vs.

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